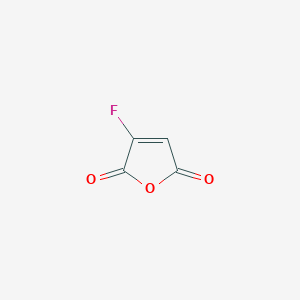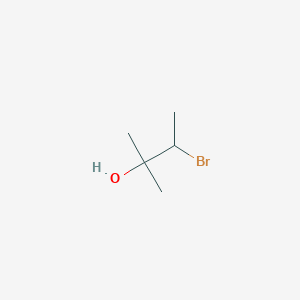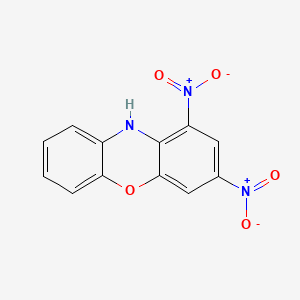
Fluoromaleic anhydride
Overview
Description
Fluoromaleic anhydride is a fluorinated derivative of maleic anhydride, characterized by the presence of fluorine atoms in its molecular structure This compound is known for its unique chemical properties, which make it valuable in various industrial and research applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoromaleic anhydride can be synthesized through the fluorination of maleic anhydride. One common method involves the reaction of maleic anhydride with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and equipment ensures efficient and safe production of the compound.
Chemical Reactions Analysis
Types of Reactions: Fluoromaleic anhydride undergoes a variety of chemical reactions, including:
Electrophilic Addition: Due to the electron-deficient nature of the fluorinated double bond, it readily participates in electrophilic addition reactions.
Nucleophilic Substitution: The anhydride functionality allows for nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives.
Diels-Alder Reactions: The conjugated double bond in this compound makes it a suitable dienophile in Diels-Alder reactions, forming cyclohexene derivatives.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly used.
Nucleophilic Substitution: Reagents include alcohols, amines, and water, often under acidic or basic conditions.
Diels-Alder Reactions: Typically carried out with dienes under thermal or catalytic conditions.
Major Products Formed:
Electrophilic Addition: Halogenated derivatives.
Nucleophilic Substitution: Esters, amides, and carboxylic acids.
Diels-Alder Reactions: Cyclohexene derivatives.
Scientific Research Applications
Fluoromaleic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of fluorinated polymers and copolymers, which exhibit enhanced thermal and chemical stability.
Biology: Employed in the modification of biomolecules to improve their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants that require high chemical resistance and durability.
Mechanism of Action
The mechanism of action of fluoromaleic anhydride is primarily based on its electrophilic and nucleophilic reactivity. The presence of fluorine atoms increases the electron-deficiency of the double bond, making it more susceptible to electrophilic attack. The anhydride functionality allows for nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the compound’s planar structure, which provides easy access to reactive sites.
Comparison with Similar Compounds
Maleic Anhydride: The non-fluorinated parent compound, which has similar reactivity but lower thermal and chemical stability.
Fumaric Anhydride: An isomer of maleic anhydride with a trans configuration, exhibiting different reactivity and physical properties.
Succinic Anhydride: A saturated analog of maleic anhydride, with lower reactivity due to the absence of double bonds.
Uniqueness of Fluoromaleic Anhydride: this compound stands out due to the presence of fluorine atoms, which impart unique properties such as:
Enhanced Thermal Stability: The fluorine atoms increase the compound’s resistance to thermal degradation.
Increased Chemical Resistance: The fluorinated structure provides greater resistance to chemical attack by acids, bases, and oxidizing agents.
Higher Reactivity: The electron-deficient double bond and anhydride functionality make it highly reactive in various organic reactions.
Properties
IUPAC Name |
3-fluorofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HFO3/c5-2-1-3(6)8-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWIOXNAJVBAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480426 | |
| Record name | 2,5-Furandione, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2714-23-0 | |
| Record name | 2,5-Furandione, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione](/img/structure/B1654685.png)



![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one](/img/structure/B1654692.png)


![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1654698.png)
![Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1654700.png)
![2-Methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one](/img/structure/B1654701.png)
![4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile](/img/structure/B1654703.png)


